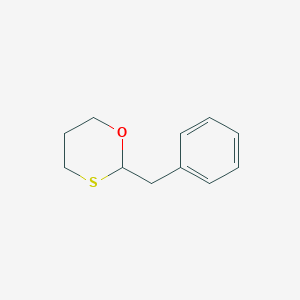

2-Benzyl-1,3-oxathiane

Description

Structure

3D Structure

Propriétés

Numéro CAS |

66390-00-9 |

|---|---|

Formule moléculaire |

C11H14OS |

Poids moléculaire |

194.30 g/mol |

Nom IUPAC |

2-benzyl-1,3-oxathiane |

InChI |

InChI=1S/C11H14OS/c1-2-5-10(6-3-1)9-11-12-7-4-8-13-11/h1-3,5-6,11H,4,7-9H2 |

Clé InChI |

TVPODSJLODEURZ-UHFFFAOYSA-N |

SMILES canonique |

C1COC(SC1)CC2=CC=CC=C2 |

Origine du produit |

United States |

Synthetic Methodologies and Strategies for 2 Benzyl 1,3 Oxathiane

Cyclocondensation Reactions in Oxathiane Formation

The most direct and widely utilized method for constructing the 1,3-oxathiane (B1222684) ring is the cyclocondensation of a suitable carbonyl compound with a 1,3-mercaptoalcohol. clockss.org For the specific synthesis of 2-benzyl-1,3-oxathiane, this involves the reaction of phenylacetaldehyde (B1677652) with 3-mercapto-1-propanol (B27887). This reaction forms the heterocyclic ring through the creation of an O,S-acetal. clockss.org

Acid-Catalyzed Approaches in 1,3-Oxathiane Synthesis

The condensation reaction between a carbonyl compound and a γ-thioalcohol is typically facilitated by an acid catalyst. clockss.org Various proton and Lewis acids have been employed to promote this transformation. p-Toluenesulfonic acid (p-TSA) is a commonly used catalyst for this purpose, often in a solvent like benzene (B151609) or toluene (B28343) where the water formed during the reaction can be removed azeotropically to drive the equilibrium towards the product. clockss.orgrsc.org Other acid catalysts, such as hydrochloric acid (HCl) and sulfuric acid, have also proven effective. clockss.org For instance, the reaction of aldehydes with 3-mercaptohexanol can be catalyzed by HCl or p-TSA to form the corresponding oxathiane. The choice of catalyst can significantly impact the reaction's efficiency and yield. clockss.org

Optimization of Reaction Conditions and Reagent Selection

The successful synthesis of 1,3-oxathianes via cyclocondensation is highly dependent on the optimization of reaction parameters, including the choice of catalyst, solvent, and temperature. clockss.org The reactivity of the carbonyl substrate and the stability of the starting materials and products are key considerations. clockss.org

A review of synthetic methods highlights different conditions tailored for various substrates. clockss.org For the condensation of formaldehyde (B43269) with γ-thioalcohols, using sulfuric acid as a catalyst in water at room temperature (Method C) has been shown to provide excellent yields (85-92%). clockss.org In contrast, methods involving the azeotropic removal of water with p-TSA in solvents like dichloromethane (B109758) (Method A) or benzene (Method B) at reflux temperatures resulted in lower yields for the same substrate (14-66%). clockss.org For less reactive aldehydes and ketones, refluxing in benzene or toluene with p-TSA is a standard procedure. clockss.org

The following table, derived from data on the synthesis of various 1,3-oxathiane derivatives, illustrates the impact of different reaction conditions. clockss.org

Intramolecular Rearrangements for 1,3-Oxathiane Ring Construction

Beyond direct condensation, the 1,3-oxathiane ring can be constructed via intramolecular rearrangement reactions. The Pummerer rearrangement, a classic reaction in organosulfur chemistry, has been adapted for this purpose, providing an alternative route to these heterocyclic systems. rsc.org

Pummerer Reaction-Mediated Syntheses of 1,3-Oxathianes

The intramolecular Pummerer reaction offers a novel method for preparing 1,3-oxathiane derivatives from specific sulfinyl compounds. rsc.org Research has demonstrated that γ,δ-unsaturated sulfinyl compounds can be transformed into 1,3-oxathianes. rsc.orgresearchgate.net In these syntheses, the reaction is typically promoted by an acid, with p-toluenesulfonic acid (p-TSA) being particularly effective. rsc.org For example, the reaction of a γ,δ-unsaturated sulfinyl compound with p-TSA in refluxing xylene affords the corresponding 1,3-oxathiane. rsc.org This strategy has been successfully applied to conformationally rigid substrates, such as those derived from Diels-Alder reactions with cyclopentadiene, to produce complex tricyclic oxathianes. rsc.org An alternative approach involves an iodonium-promoted intramolecular Pummerer reaction, where N-iodosuccinimide (NIS) is used to initiate the cyclization of a γ,δ-unsaturated sulfinyl compound. clockss.org

The table below summarizes the results from the intramolecular Pummerer reaction of various γ,δ-unsaturated sulfinyl compounds. rsc.org

Mechanistic Investigations of Rearrangement Pathways

The mechanism of the classical Pummerer rearrangement involves the activation of a sulfoxide (B87167) by an acid anhydride (B1165640) to form an intermediate which then rearranges to an α-acyloxysulfide. numberanalytics.com In the intramolecular variant used for 1,3-oxathiane synthesis, the reaction is thought to proceed through a key five-membered sulfonium (B1226848) ion intermediate. clockss.orgrsc.org

The proposed pathway begins with the protonation of the sulfoxide oxygen by an acid like p-TSA. rsc.org This is followed by an intramolecular electrophilic attack of the activated sulfur atom onto the carbon-carbon double bond of the unsaturated chain, forming the cyclic sulfonium ion intermediate. clockss.orgrsc.org The final step involves the nucleophilic attack of the counterion (e.g., the tosylate anion) or another nucleophile present in the medium at the carbon adjacent to the positively charged sulfur, leading to the formation of the stable 1,3-oxathiane ring. rsc.org In the case of the iodonium-promoted reaction, the iodonium (B1229267) ion acts as the initial electrophile that attacks the double bond, facilitating the subsequent intramolecular cyclization by the sulfoxide oxygen. clockss.org

Stereoselective and Asymmetric Synthesis of this compound Derivatives

The development of stereoselective methods for synthesizing chiral 1,3-oxathianes is of significant interest, particularly for their use as chiral auxiliaries in asymmetric synthesis. dokumen.pubresearchgate.net While specific methods for the asymmetric synthesis of this compound are not extensively detailed, several general strategies for creating chiral 1,3-oxathianes can be applied.

One prominent strategy involves the use of a chiral 1,3-oxathiane as a chiral auxiliary to direct subsequent reactions. dokumen.pubacs.org For example, a chiral 1,3-oxathiane can be deprotonated to form a lithiated carbanion, which then reacts with electrophiles with high diastereoselectivity. researchgate.net

Another powerful approach is the asymmetric synthesis of the chiral 3-mercapto-alcohol precursor. An enantioselective synthesis of (R)-3-mercaptohexan-1-ol, a precursor for a related oxathiane, was achieved through the asymmetric conjugate addition of a thiol to an α,β-unsaturated aldehyde. nih.gov This key step, mediated by a proline-derived organocatalyst, involved the addition of benzyl (B1604629) thiol to trans-2-hexenal, yielding the product with high enantiomeric excess (84% e.e.). nih.gov Subsequent debenzylation with sodium naphthalenide furnished the chiral mercapto-alcohol, which can then be cyclized with an aldehyde to form the chiral 1,3-oxathiane. nih.gov This methodology could be adapted by using a different α,β-unsaturated aldehyde to target the specific precursor for this compound derivatives.

Kinetic resolution of racemic 1,3-oxathianes is another viable method. Asymmetric oxidation of racemic 2-substituted 1,3-oxathianes using a chiral titanium-salen complex as a catalyst can provide the corresponding sulfoxides with good to high enantiomer differentiation. nih.govresearchgate.net

Finally, chiral 1,3-oxathianes have been employed in the catalytic asymmetric epoxidation of aldehydes, where the oxathiane itself is part of the chiral ligand, demonstrating the influence of the heterocyclic ring's stereochemistry on the outcome of other reactions. acs.org

Chiral Auxiliary-Based Methodologies

Chiral auxiliary-based synthesis is a powerful strategy for controlling the stereochemical outcome of a reaction. In this approach, a chiral molecule (the auxiliary) is temporarily incorporated into a reactant to direct the stereoselective formation of a new chiral center. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

While the use of 1,3-oxathianes themselves as chiral auxiliaries in asymmetric synthesis is well-documented clockss.orgresearchgate.netresearchgate.netacs.org, the application of an external chiral auxiliary to direct the formation of the this compound ring is a more specialized approach. The underlying principle involves using a chiral precursor, typically a chiral 3-mercapto-1-propanol derivative, which reacts with an achiral aldehyde, such as phenylacetaldehyde. The stereocenter(s) on the mercaptoalcohol backbone guide the cyclization, influencing the configuration at the newly formed C2 position of the oxathiane ring.

A notable example of a chiral auxiliary used to generate a rigid 1,3-oxathiane backbone is derived from (+)-pulegone core.ac.uk. This natural product can be converted into a chiral mercaptoalcohol, which serves as a template. The reaction of such a chiral mercaptoalcohol with phenylacetaldehyde would proceed via an acid-catalyzed condensation, where the steric and electronic properties of the auxiliary favor the formation of one diastereomer over the other.

Table 1: Hypothetical Chiral Auxiliary-Based Synthesis of this compound

| Step | Reactant 1 | Reactant 2 | Catalyst | Key Principle | Expected Outcome |

| 1 | Chiral 3-mercapto-1-propanol (derived from a chiral pool source like (+)-pulegone) | Phenylacetaldehyde | Acid catalyst (e.g., p-TsOH) | The existing chirality on the mercaptoalcohol backbone directs the facial approach of the aldehyde during cyclization. | Diastereomerically enriched this compound derivative. |

| 2 | Diastereomerically enriched oxathiane | Cleavage Reagents | Specific to the auxiliary | Removal of the chiral auxiliary. | Enantiomerically enriched this compound. |

Although detailed reports specifically employing this strategy for this compound are not widespread, the principles are well-established within the synthesis of other complex chiral molecules acs.orgcore.ac.uk.

Enantioselective and Diastereoselective Synthetic Approaches

Enantioselective and diastereoselective syntheses aim to produce a specific stereoisomer of a chiral molecule. These methods are crucial when the biological or sensory properties of a compound are dependent on its specific 3D structure. For this compound, which has a stereocenter at the C2 position, such control is highly relevant.

Enantioselective Approaches using Organocatalysis

A prominent strategy for the enantioselective synthesis of 1,3-oxathianes involves organocatalysis. Small organic molecules, such as proline and its derivatives, have been shown to be effective catalysts for the asymmetric cyclization of mercaptoalcohols with aldehydes nih.govscilit.com. This approach avoids the use of metals, aligning with green chemistry principles. In a typical reaction, the organocatalyst activates the aldehyde, facilitating a stereocontrolled conjugate addition and subsequent cyclization.

Research on related structures, such as (+)-cis-2-methyl-4-propyl-1,3-oxathiane, demonstrates the power of this method. The synthesis involves an asymmetric addition of a thiol to an unsaturated aldehyde, mediated by a proline-derived organocatalyst, to create a chiral mercaptoalcohol precursor with high enantiomeric excess (e.e.). nih.govscilit.comresearchgate.net This precursor is then cyclized with an aldehyde. Applying this logic to this compound would involve the reaction of 3-mercaptopropan-1-ol with phenylacetaldehyde in the presence of a chiral organocatalyst.

Table 2: Organocatalytic Approach for Enantioselective 1,3-Oxathiane Synthesis

| Catalyst Type | Example Reactants | Enantiomeric Excess (e.e.) | Reference |

| Proline-derived organocatalyst | Benzyl thiol, trans-2-hexenal | 84% (for the precursor alcohol) | nih.govscilit.com |

| L-proline | 3-sulfanylhexan-1-ol, acetaldehyde | ≥95% cis-isomer purity |

Diastereoselective Approaches

Diastereoselectivity can be achieved when a molecule with a pre-existing chiral center undergoes a reaction that creates a new one. The orientation of the existing center directs the formation of the new center. A relevant synthesis involves the reaction of a 2-lithio-1,3-oxathiane (derived from a chiral template) with phenylacetaldehyde core.ac.uk. The approach of the aldehyde to the lithiated oxathiane is sterically hindered on one face, leading to the preferential formation of one diastereomeric alcohol. While this example uses the oxathiane as an auxiliary to control a reaction with phenylacetaldehyde, the principle of substrate-controlled diastereoselectivity is clearly demonstrated core.ac.uk.

Advanced Synthetic Strategies and Novel Precursors

While the classical synthesis of 1,3-oxathianes involves the acid-catalyzed condensation of a γ-thioalcohol and a carbonyl compound, advanced strategies offer alternative pathways that may provide improved efficiency, atom economy, or access to novel structures. clockss.org

Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, represent a highly efficient synthetic strategy. A novel three-component reaction for synthesizing substituted oxathianes has been developed involving isocyanides, isothiocyanates, and oxiranes, catalyzed by an organophosphine researchgate.net. This method constructs the heterocyclic ring from acyclic precursors in a single step, offering a significant increase in molecular complexity and representing a modern alternative to traditional stepwise cyclizations.

Synthesis from Novel Precursors

Alternative precursors can provide different strategic entries to the 1,3-oxathiane core. One such method involves the lithiation of a 1,3-oxathiane at the C2 position, followed by reaction with an electrophile. For instance, a 2-lithio-1,3-oxathiane can react with phenylacetaldehyde to form a carbinol, which contains the core structure of interest core.ac.uk. This approach allows for the introduction of the benzyl group onto a pre-formed oxathiane ring, contrasting with the classical method of building the ring around the aldehyde.

Another advanced concept is the use of benzyne (B1209423) for the arylation of sulfur in oxathiane glycosyl donors beilstein-journals.org. Although applied in a different context, this strategy of using highly reactive intermediates like benzynes points toward novel methods for activating precursors in heterocyclic synthesis. Similarly, the nucleophilic ring-opening of related heterocycles, such as 3-benzyl-1,2-oxathiane 2,2-dioxides, provides an alternative route to functionalized sulfur-oxygen compounds chim.it.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to synthetic routes aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Several of these principles can be applied to the synthesis of this compound.

Use of Benign Solvents and Catalysts

One of the most effective green strategies is the replacement of volatile organic solvents (VOCs) with more environmentally friendly alternatives. For the synthesis of 1,3-oxathianes, water has been successfully used as a solvent. The direct condensation of γ-thioalcohols with formaldehyde at room temperature using sulfuric acid as a catalyst in water gives excellent yields (85-92%), far superior to methods requiring reflux in organic solvents like benzene or dichloromethane clockss.org. This approach significantly reduces the environmental footprint of the synthesis.

Furthermore, the use of solid, recyclable catalysts is a cornerstone of green chemistry. Silica (B1680970) gel, a non-toxic and inexpensive solid, has been shown to effectively promote the one-pot synthesis of related 1,3-oxathiolan-5-ones, eliminating the need for soluble acids and simplifying product purification tandfonline.com. Applying this concept to this compound synthesis by using a solid acid catalyst would be a significant green improvement.

Alternative Energy Sources and Reagents

Biocatalysis

Enzymes are highly efficient and selective catalysts that operate under mild, aqueous conditions. Lipases and lyases have been investigated for transformations of sulfur-containing flavor precursors d-nb.info. Specifically, enzymes like cysteine-S-conjugate β-lyases are known to cleave carbon-sulfur bonds in precursors to form volatile sulfur compounds. While direct enzymatic synthesis of this compound from 3-mercaptopropan-1-ol and phenylacetaldehyde is not yet established, biocatalysis represents a promising future direction for a highly selective and sustainable manufacturing process d-nb.info.

Table 3: Application of Green Chemistry Principles to 1,3-Oxathiane Synthesis

| Green Principle | Traditional Method | Green Alternative | Advantage | Reference |

| Benign Solvents | Reflux in benzene or dichloromethane | Reaction in water at room temperature | Avoids VOCs, improves yield, safer conditions. | clockss.org |

| Catalysis | Stoichiometric acid catalysts | Solid acid catalysts (e.g., silica gel); Organocatalysts (e.g., proline) | Catalyst is recyclable, milder conditions, metal-free. | nih.govtandfonline.com |

| Alternative Reagents | Heavy metal catalysts for deprotection | Visible light photochemistry | Avoids toxic heavy metals. | acs.org |

| Biocatalysis | Chemical synthesis | Enzymatic transformation (e.g., using lipases) | High selectivity, aqueous conditions, biodegradable catalyst. | d-nb.info |

Chemical Reactivity and Transformation Mechanisms of 2 Benzyl 1,3 Oxathiane

Oxidation Reactions and Their Products

The sulfur atom in the 1,3-oxathiane (B1222684) ring is readily oxidized to form corresponding sulfoxides and sulfones. These reactions are fundamental transformations in organosulfur chemistry and serve as a route to modify the electronic and steric properties of the molecule. The oxidation state of the sulfur atom significantly influences the reactivity and stability of the heterocyclic ring.

The oxidation of sulfides is a well-established and industrially significant reaction for preparing sulfoxides and sulfones, which are valuable intermediates in organic synthesis. researchgate.net In the context of 2-benzyl-1,3-oxathiane, the thioether moiety can undergo sequential oxidation.

The initial oxidation step converts the sulfide to a sulfoxide (B87167). This transformation can be achieved using a variety of oxidizing agents. For instance, the oxidation of the related compound, 2-benzyl-1,3-oxathiolane, to its corresponding sulfoxide has been successfully demonstrated. researchgate.net Common reagents for this selective mono-oxidation include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgorientjchem.org The reaction introduces a chiral center at the sulfur atom, leading to the potential formation of diastereomeric sulfoxides.

Further oxidation of the sulfoxide yields the corresponding sulfone. More potent oxidizing conditions are typically required for this second oxidation step. Reagents such as excess hydrogen peroxide, potassium permanganate (KMnO₄), or Oxone® are effective for converting sulfides or sulfoxides to sulfones. orientjchem.orgorganic-chemistry.org Studies on analogous cyclic sulfides confirm that this two-step oxidation is a general pathway. researchgate.net The resulting sulfone, this compound-1,1-dioxide, features a sulfur atom in its highest oxidation state, which significantly alters the ring's chemical properties.

Table 1: Common Oxidizing Agents for Sulfide Transformation

| Product | Common Reagents | Selectivity |

|---|---|---|

| Sulfoxide | Hydrogen Peroxide (H₂O₂), m-CPBA | High for mono-oxidation under controlled conditions |

| Sulfone | Excess H₂O₂, Potassium Permanganate (KMnO₄), Oxone® | Generally requires stronger conditions than sulfoxide formation |

Under forcing conditions, oxidation can lead to the fragmentation of the 1,3-oxathiane ring. The stability of the ring, particularly at higher sulfur oxidation states, can be compromised. For example, the thermal treatment of a related cyclic sulfone, 2-phenyl-4-isobutyl-1,3-oxathiolane S,S-dioxide, under flash vacuum pyrolysis conditions resulted in the extrusion of sulfur dioxide (SO₂) and cleavage of the ring to form benzaldehyde (B42025) and 4-methylpent-1-ene. researchgate.net This suggests that this compound S,S-dioxide could potentially undergo a similar degradation pathway upon heating, yielding SO₂, phenylacetaldehyde (B1677652), and other fragmentation products. The base sensitivity of related 1,4-oxathiin-S,S-dioxides, which can lead to ring-opened by-products, further illustrates the potential for degradation of such heterocyclic systems. nih.gov

Reduction Reactions and Cleavage Processes

Reductive methods can be employed to cleave bonds within the this compound structure, offering pathways to valuable synthetic intermediates like thiols. The benzyl (B1604629) group is particularly susceptible to hydrogenolysis.

Hydrogenolysis is a powerful method for cleaving single bonds by the addition of hydrogen, typically with the aid of a metal catalyst. The benzyl group is a well-known substrate for this reaction. amanote.com Catalytic hydrogenolysis of this compound can proceed via different pathways.

One potential pathway is the cleavage of the C-S bonds within the ring. More commonly, the benzyl group itself can be removed. The selective removal of a benzyl protecting group from a hydroxy function by catalytic hydrogenolysis using catalysts like Palladium on carbon (Pd/C) or Raney Nickel is a standard procedure in organic synthesis. researchgate.netepa.gov This reaction involves the cleavage of the C(2)-benzyl bond.

A related synthetic route for a different oxathiane involved the debenzylation of a precursor using sodium naphthalenide to afford (R)-3-mercaptohexan-1-ol, demonstrating the chemical cleavage of a carbon-sulfur bond to generate a thiol. nih.gov This suggests that reductive cleavage of the C(2)-S bond in this compound could be a viable route for generating a thiol, effectively unmasking the sulfur functionality.

Table 2: Potential Products from Reductive Cleavage of this compound

| Reaction Type | Reagents | Potential Products | Bond Cleaved |

|---|---|---|---|

| Hydrogenolysis | H₂, Pd/C | Toluene (B28343) + 1,3-Oxathiane | C(2)-Benzyl |

| Reductive Cleavage | Sodium Naphthalenide | 3-(benzylthio)propan-1-ol + Aldehyde derivative | Ring C-S / C-O |

Nucleophilic and Electrophilic Transformations at the 1,3-Oxathiane Ring

The 1,3-oxathiane ring itself can participate in reactions involving nucleophiles and electrophiles, although the reactivity is often centered on the atoms adjacent to the heteroatoms.

The 1,3-oxathiane ring is a type of acetal (specifically, a thioacetal). The C-2 position is activated towards nucleophilic attack, especially if a carbocation can be stabilized. However, direct substitution on the ring carbons (C4, C5, C6) is less common without prior functionalization.

Nucleophilic substitution reactions have been studied for benzyl systems, often involving the displacement of a leaving group. rsc.org In the case of this compound, a reaction could theoretically be initiated by abstracting the proton at C-2, creating an anion that could then react with an electrophile.

While specific examples of substitution directly on the this compound ring are not prevalent in the reviewed literature, the general reactivity of related heterocycles provides insight. For instance, N-arylated oxathiazinane heterocycles undergo nucleophilic ring-opening with phenoxides and thiolates, demonstrating the susceptibility of similar six-membered rings to nucleophilic attack, which leads to cleavage rather than substitution. researchgate.net The inherent ring strain and polarized C-O bonds in smaller rings like oxetanes facilitate ring-opening reactions with nucleophiles. beilstein-journals.org While less strained, the 1,3-oxathiane ring's thioacetal linkage makes it susceptible to hydrolysis under acidic conditions, which is a form of nucleophilic attack by water leading to ring opening.

Addition Reactions to Unsaturated Derivatives

There is no available scientific literature detailing the synthesis of unsaturated derivatives of this compound or any subsequent addition reactions to such compounds.

Carbanion Chemistry and Metalation Studies of this compound

The study of carbanions is fundamental in understanding organic reaction mechanisms, particularly in the formation of new carbon-carbon bonds. siue.eduuobabylon.edu.iq Metalation, typically using organolithium reagents like n-butyllithium, is a common method to generate carbanions by deprotonating a C-H bond. researchgate.net For this compound, two primary sites of potential deprotonation exist: the benzylic position (Cα-H) and the acetalic position (C2-H). The relative acidity of these protons would dictate the regioselectivity of metalation.

However, specific studies on the metalation of this compound to form a carbanion, or investigations into the subsequent reactivity of such a carbanion, have not been reported. Research on related 1,3-oxathiane systems has shown that carbanions can be formed and utilized in synthesis. For instance, the magnesium anion of 2-phenyl-4-t-butyldiphenylsilyloxy-1,3-oxathiane has been shown to react with benzaldehyde. researchgate.net Additionally, the solvent can influence the site of metalation in related structures. researchgate.net Without experimental data for this compound, any discussion of its carbanion chemistry remains speculative.

Rearrangement Reactions and Fragmentation Patterns

Rearrangement Reactions

Organic rearrangement reactions involve the migration of an atom or group within a molecule, often driven by the formation of a more stable intermediate. wiley-vch.demsu.edu Many such reactions are initiated by the presence of electron-deficient centers. msu.edu While numerous rearrangement reactions are known for various classes of organic compounds, no specific studies have been published detailing rearrangement reactions that are characteristic of or have been observed for this compound. Research on other γ,δ-unsaturated sulfinyl compounds has shown that they can afford 1,3-oxathianes through an intramolecular Pummerer rearrangement. researchgate.net

Fragmentation Patterns

Mass spectrometry is a key analytical technique used to determine the structure of organic molecules by analyzing their fragmentation patterns upon ionization. Aromatic compounds typically show a prominent molecular ion peak due to the stability of the ring system. whitman.edulibretexts.org A common feature in the mass spectra of compounds containing a benzyl group is the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. whitman.edunih.gov Cleavage of the 1,3-oxathiane ring would also be expected to produce characteristic fragments.

Despite these general principles, a specific mass spectrum or a detailed analysis of the fragmentation pattern for this compound has not been documented in the reviewed literature. Studies on the fragmentation of deprotonated phenylalanine homologues have shown that the formation of stable benzyl carbanions can be a principal factor governing their fragmentation behavior. nih.gov Similarly, the fragmentation of protonated benzyl-containing triazines can involve complex benzyl-benzyl interactions and rearrangements. nih.gov However, these findings are on different classes of molecules and cannot be directly applied to this compound without specific experimental data.

Detailed Mechanistic Investigations of Chemical Transformations

Detailed mechanistic investigations provide insight into the step-by-step process of a chemical reaction, including the nature of intermediates and transition states. Such studies are crucial for optimizing reaction conditions and designing new synthetic methods. rsc.org

As there is a lack of reported chemical transformations or reactivity studies specifically for this compound, no detailed mechanistic investigations are available in the scientific literature. While mechanisms for the formation of related 1,4-oxathiins from benzyl alkynyl sulfones have been proposed, involving deprotonation at the benzylic position followed by cyclization, these apply to a different heterocyclic system. nih.gov

Structural Elucidation and Advanced Spectroscopic Analysis of 2 Benzyl 1,3 Oxathiane

Mass Spectrometry (MS) Techniques for Structural Confirmation

Negative-Ion Mass Spectrometry Studies

While experimental negative-ion mass spectrometry data for 2-benzyl-1,3-oxathiane is not extensively documented in peer-reviewed literature, the fragmentation behavior can be predicted based on the chemical nature of the molecule. In negative-ion mode, the molecule can form a molecular anion ([M]⁻) or, more commonly, an [M-H]⁻ ion through the loss of a proton. The stability of the resulting anion dictates the fragmentation pathways.

The primary fragmentation routes for the [M-H]⁻ ion of this compound would likely involve the cleavage of the heterocyclic ring or the benzyl (B1604629) substituent. Key predicted fragmentation pathways include:

Loss of the Benzyl Group: Cleavage of the bond between the oxathiane ring and the benzyl group could occur. The stability of the benzyl radical (C₇H₇•) makes the tropylium (B1234903) cation (C₇H₇⁺) a very common fragment in positive-ion mass spectrometry; in negative-ion mode, the corresponding benzyl anion (C₇H₇⁻) or subsequent fragments would be observed.

Ring Scission: The 1,3-oxathiane (B1222684) ring can undergo cleavage at various points. Common fragmentation would involve the breaking of the C-S and C-O bonds, which are the most labile within the heterocyclic structure. This could lead to the formation of smaller sulfur- and oxygen-containing anionic fragments. For instance, ring-opening followed by rearrangement and cleavage could result in the loss of neutral molecules like formaldehyde (B43269) (CH₂O) or thioformaldehyde (B1214467) (CH₂S).

The resulting mass spectrum would be characterized by a base peak corresponding to the most stable anionic fragment formed through these processes. The precise fragmentation pattern would provide valuable information for confirming the molecular structure and differentiating it from isomers.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its constituent functional groups. These include the vibrations of the aromatic benzyl group and the aliphatic 1,3-oxathiane ring. Based on established correlation tables, the predicted vibrational frequencies are detailed below.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Benzene (B151609) Ring | 3100-3000 | Medium to Weak |

| C-H Stretch (Aliphatic) | CH₂ (Oxathiane & Benzyl) | 2990-2850 | Medium to Strong |

| C=C Stretch (Aromatic) | Benzene Ring | 1600, 1585, 1500, 1450 | Medium to Weak |

| C-H Bend (Aliphatic) | CH₂ Scissoring | 1470-1440 | Medium |

| C-O Stretch (Ether) | C-O-C (Oxathiane) | 1150-1070 | Strong |

| C-S Stretch (Thioether) | C-S-C (Oxathiane) | 700-600 | Weak |

| C-H Out-of-Plane Bend | Monosubstituted Benzene | 770-730 and 710-690 | Strong |

The aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹, while the aliphatic C-H stretches of the oxathiane ring and the benzylic methylene (B1212753) group are found just below 3000 cm⁻¹. The presence of the monosubstituted benzene ring is strongly indicated by the characteristic pattern of C=C stretching absorptions in the 1600-1450 cm⁻¹ region and the strong out-of-plane C-H bending bands between 770 cm⁻¹ and 690 cm⁻¹. The most prominent feature for the heterocyclic ring is the strong C-O ether stretching band, typically found in the 1150-1070 cm⁻¹ range. The C-S stretching vibration is generally weak and appears at a lower frequency.

X-ray Crystallography for Solid-State Structural Determination

As of this writing, a single-crystal X-ray diffraction study for this compound has not been reported in the crystallographic literature. Therefore, precise experimental data on its solid-state conformation, bond lengths, and bond angles are not available.

In the absence of experimental data, the solid-state conformation of this compound can be predicted based on theoretical principles and data from analogous six-membered heterocyclic systems. Like cyclohexane (B81311), the 1,3-oxathiane ring is expected to adopt a stable chair conformation to minimize torsional and steric strain.

In this chair conformation, substituents can occupy either axial or equatorial positions. The bulky benzyl group attached to the C-2 position is strongly predicted to favor the equatorial position . This orientation minimizes unfavorable 1,3-diaxial interactions with the atoms at the C-4 and C-6 positions of the ring, leading to a more stable molecular geometry. Studies on related substituted oxazine (B8389632) rings have also shown them to adopt stable half-chair conformations.

The bond lengths within the molecule would be expected to fall within standard ranges for similar compounds: C-S bonds in thioethers are typically around 1.81-1.82 Å, C-O bonds in ethers are around 1.43 Å, aromatic C-C bonds are approximately 1.39 Å, and aliphatic C-C bonds are near 1.54 Å. A definitive analysis, however, awaits an experimental X-ray crystallographic study.

Chromatographic Methods for Purification and Analytical Characterization

Chromatographic methods, particularly gas chromatography, are indispensable for the purification and analytical characterization of semi-volatile organic compounds like this compound.

Gas chromatography (GC) is the premier technique for assessing the purity of this compound and for separating potential isomers. The compound's volatility allows it to be readily analyzed by GC, where it is vaporized and passed through a capillary column. The retention time—the time it takes for the compound to travel through the column—is a characteristic property that can be used for identification. Purity is determined by integrating the peak area of the compound and comparing it to the total area of all peaks in the chromatogram.

GC is particularly powerful for resolving stereoisomers. Although this compound itself does not have cis/trans isomers unless other substituents are present on the ring, the principles of isomeric separation are well-demonstrated in related compounds. For instance, detailed GC-Mass Spectrometry (GC-MS) studies on 2-methyl-4-propyl-1,3-oxathiane (B1203451) have successfully separated and quantified its cis and trans isomers. In these studies, different isomers exhibit distinct retention times on specific GC columns, allowing for their accurate quantification and ratio determination. A similar GC or multidimensional GC (MDGC) approach would be highly effective for separating any potential stereoisomers or impurities in a sample of this compound.

High-Performance Liquid Chromatography (HPLC) for Separation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. In the context of this compound, HPLC offers a robust method for assessing its purity and for its separation from starting materials, byproducts, and other impurities that may arise during its synthesis. The separation mechanism in HPLC is based on the differential partitioning of the analyte between a stationary phase, typically packed in a column, and a mobile phase that is pumped through the column under high pressure.

For a non-polar compound like this compound, a reverse-phase HPLC (RP-HPLC) method is generally employed. In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. More non-polar compounds, like this compound, will have a stronger affinity for the stationary phase, leading to longer retention times.

The development of an effective HPLC method for this compound would involve the optimization of several parameters to achieve a good resolution, sharp peak shape, and a reasonable analysis time. These parameters include the choice of the stationary phase, the composition of the mobile phase (including the ratio of organic solvent to water and the use of additives like buffers or ion-pairing agents), the flow rate, and the column temperature. Detection is typically carried out using a UV detector, as the benzyl group in this compound contains a chromophore that absorbs UV light.

Hypothetical HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Expected Retention Time | 5-10 min |

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable tool in synthetic organic chemistry for its simplicity, speed, and cost-effectiveness in monitoring the progress of chemical reactions. For the synthesis of this compound, TLC is crucial for qualitatively assessing the consumption of starting materials and the formation of the product.

In a typical TLC analysis, a small aliquot of the reaction mixture is spotted onto a TLC plate, which consists of a thin layer of adsorbent material, most commonly silica (B1680970) gel, coated on a solid support like glass or aluminum. The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent or solvent mixture, known as the mobile phase or eluent. By capillary action, the mobile phase ascends the plate, and the components of the spotted mixture are separated based on their differential affinities for the stationary phase and solubility in the mobile phase.

For a moderately non-polar compound like this compound, a common mobile phase would be a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758). The polarity of the mobile phase is a critical parameter that is optimized to achieve a good separation between the starting materials (e.g., benzaldehyde (B42025) and 3-mercaptopropan-1-ol) and the this compound product. The separated spots on the TLC plate can be visualized under UV light, as the benzyl group is UV-active, or by using a chemical staining agent.

The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter in TLC. In a typical synthesis of this compound from more polar starting materials, the product, being less polar, will travel further up the plate and exhibit a higher Rf value. By comparing the Rf value of the spot corresponding to the product with that of a pure standard, one can confirm its formation. The disappearance of the spots corresponding to the starting materials indicates the completion of the reaction.

Illustrative Rf Values for Reaction Monitoring of this compound Synthesis

| Compound | Mobile Phase (Hexane:Ethyl Acetate, 4:1) | Visualization |

| Benzaldehyde | ~0.5 | UV (254 nm) |

| 3-Mercaptopropan-1-ol | ~0.2 | Permanganate Stain |

| This compound | ~0.7 | UV (254 nm) |

Stereochemical and Conformational Studies of 2 Benzyl 1,3 Oxathiane

Cis/Trans Isomerism and Stereoisomer Separation

Cis-trans isomerism, a form of stereoisomerism, is pertinent to substituted 1,3-oxathianes like 2-benzyl-1,3-oxathiane, particularly when additional substituents are present on the ring. wikipedia.org For a 2,X-disubstituted 1,3-oxathiane (B1222684) (where X is a position other than 2), the spatial arrangement of the benzyl (B1604629) group relative to the other substituent gives rise to cis and trans diastereomers. In the cis isomer, the substituents are on the same side of the ring's plane, while in the trans isomer, they are on opposite sides. wikipedia.org

The substitution at the C2 position, which is adjacent to both the oxygen and sulfur heteroatoms, makes the attached benzyl group a key determinant of the molecule's stereochemistry. The presence of the benzyl group on the C2 carbon restricts free rotation, leading to distinct spatial arrangements.

The separation of these stereoisomers is typically achieved using chromatographic techniques. Methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), often employing chiral stationary phases for enantiomeric separation, are standard. The different physical properties of the diastereomers, such as polarity and boiling point, allow for their separation. For example, studies on related substituted 1,3-oxathianes have successfully used these methods to isolate pure isomers for further analysis and characterization. sigmaaldrich.comsigmaaldrich.com

Conformational Analysis of the 1,3-Oxathiane Ring System

The 1,3-oxathiane ring is a six-membered heterocycle that, like cyclohexane (B81311), adopts non-planar conformations to minimize angular and torsional strain. byjus.com The presence of two different heteroatoms (oxygen and sulfur) with varying bond lengths (C-S > C-C > C-O) and bond angles introduces asymmetry, which influences its conformational preferences compared to cyclohexane or 1,3-dioxane. semanticscholar.org

Energetic and Structural Aspects of Chair Conformations

The most stable conformation for the 1,3-oxathiane ring is the chair form. libretexts.org In this conformation, substituents can occupy either axial or equatorial positions. For this compound, the bulky benzyl group has a strong preference for the equatorial position to avoid steric hindrance. youtube.com

When a substituent is in the axial position, it experiences unfavorable steric interactions with the axial hydrogen atoms at the C4 and C6 positions. chemistrysteps.com These are known as 1,3-diaxial interactions. youtube.com Given the significant size of the benzyl group, placing it in the axial position would introduce substantial steric strain, making that conformation energetically unfavorable. The chair conformation with the equatorial benzyl group is therefore the predominant and more stable form. youtube.comchemistrysteps.com The energy difference between the axial and equatorial conformations is a key factor in determining the conformational equilibrium of the molecule.

| Conformation | Relative Energy | Key Strain Factors |

|---|---|---|

| Chair (Equatorial Benzyl) | Lowest | Minimal steric and torsional strain |

| Chair (Axial Benzyl) | High | Significant 1,3-diaxial steric strain |

| Twist-Boat | Intermediate | Some torsional strain |

| Boat | Higher | Torsional strain and flagpole interactions |

Pseudorotation and Flexible Forms (e.g., Twist-Boat)

Besides the stable chair conformation, the 1,3-oxathiane ring can adopt more flexible forms, such as the twist-boat and boat conformations. wikipedia.org The boat conformation is generally unstable due to flagpole interactions between hydrogens at C2 and C5 and torsional strain. byjus.com The twist-boat conformation is a more stable flexible form, representing a local energy minimum between two chair conformations. byjus.comwikipedia.org

The interconversion between the two chair forms (a process known as ring flipping) and other flexible forms occurs via a pathway that involves these higher-energy conformations. This process of interconversion between flexible forms is known as pseudorotation. wikipedia.org For the unsubstituted 1,3-oxathiane ring, the energy difference between the chair and the twist-boat conformation has been estimated to be around 23-25 kJ/mol (5.5-6.0 kcal/mol). acs.org The presence of a large substituent like the benzyl group would further influence the energy barriers for these conformational changes.

Anomeric and Related Stereoelectronic Effects in 1,3-Oxathianes

The 1,3-oxathiane ring exhibits significant stereoelectronic effects, most notably the anomeric effect. This effect describes the tendency of an electronegative substituent at an anomeric carbon (the C2 carbon, which is adjacent to both heteroatoms) to occupy the axial position, despite potential steric hindrance. This preference is due to a stabilizing hyperconjugative interaction between a lone pair of electrons (n) on the ring heteroatom (oxygen or sulfur) and the antibonding orbital (σ) of the C2-substituent bond (n → σ). nih.govacs.org

In 1,3-oxathianes, both the oxygen and sulfur atoms possess lone pairs that can participate in these interactions. Computational studies have shown that anomeric interactions involving axial C-H bonds are dominant at the C2, C4, and C6 positions. nih.govfigshare.comresearchgate.net The balance of these hyperconjugative interactions influences bond lengths and angles within the ring. nih.gov While the anomeric effect typically favors an axial substituent, for the very bulky benzyl group, the destabilizing steric interactions of the axial position generally outweigh the stabilizing anomeric effect. Therefore, the equatorial conformation remains favored.

Diastereoselectivity and Enantioselectivity in Syntheses and Reactions

The synthesis of this compound, commonly achieved through the acid-catalyzed condensation of benzaldehyde (B42025) and 3-mercapto-1-propanol (B27887), can lead to different stereochemical outcomes if the precursors are chiral. smolecule.com

Diastereoselectivity arises when a reaction can produce multiple diastereomers but one is formed in preference to the others. In the synthesis of substituted 1,3-oxathianes, if a chiral center already exists in the mercaptoalcohol precursor or on the aldehyde, the formation of the new stereocenter at C2 can be influenced, leading to a preferential formation of one diastereomer (cis or trans). For instance, reactions involving α,α'-dioxothiones with alkenes have been shown to produce 1,4-oxathiins with high diastereoselectivity. nih.gov

Enantioselectivity is the preferential formation of one enantiomer over the other. Enantioselective synthesis of 1,3-oxathiane derivatives can be achieved by using chiral catalysts or chiral auxiliaries. For example, the asymmetric conjugated addition of a thiol to an unsaturated aldehyde, mediated by a proline-derived organocatalyst, has been used to prepare a chiral mercaptohexanol precursor for the enantioselective synthesis of (+)-cis-2-methyl-4-propyl-1,3-oxathiane. nih.gov Similar strategies could be applied to the synthesis of chiral this compound derivatives.

Influence of Substituents on Ring Conformation and Stereochemistry

Substituents on the 1,3-oxathiane ring have a profound impact on its conformational equilibrium and stereochemistry. The primary factor is the steric bulk of the substituent. youtube.com

As discussed, a large group like the benzyl substituent at the C2 position will strongly favor the equatorial orientation to minimize 1,3-diaxial interactions. chemistrysteps.comyoutube.com The energetic penalty for placing a bulky group in the axial position can be so high that it effectively "locks" the ring in a single chair conformation.

The position of the substituent also matters. A substituent at C4 or C6 will primarily interact with axial groups at C2 and C4/C6. A substituent at C5 has different steric interactions. Furthermore, the electronic properties of the substituent can influence stereoelectronic effects like the anomeric effect. Electronegative substituents at C2 may show a greater tendency to be axial, but this is often counteracted by steric demands. The interplay of these steric and electronic factors ultimately dictates the preferred three-dimensional structure of the substituted 1,3-oxathiane molecule.

| Substituent Position | Primary Influence | Effect on this compound |

|---|---|---|

| C2 (e.g., Benzyl) | Steric Bulk, Anomeric Effect | Strong preference for equatorial benzyl group due to steric hindrance outweighing the anomeric effect. |

| C4 / C6 | Steric (1,3-diaxial interactions) | An axial substituent here would interact with an axial C2-H, influencing the ring's conformational stability. |

| C5 | Steric Interactions | Interactions with other ring atoms influence the puckering and exact geometry of the chair conformation. |

Theoretical and Computational Chemistry Investigations on 2 Benzyl 1,3 Oxathiane

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-benzyl-1,3-oxathiane, DFT calculations would provide fundamental insights into its molecular properties.

A crucial first step in the computational analysis of this compound would be to perform a geometry optimization to determine its most stable three-dimensional structure. This process would yield key information such as bond lengths, bond angles, and dihedral angles. Subsequent electronic structure analysis would provide details on the distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are critical for understanding its reactivity.

However, no published studies containing optimized geometric parameters or electronic structure data specifically for this compound were identified.

DFT calculations are also instrumental in mapping out potential reaction pathways and identifying the associated transition states. This would be valuable for understanding the reactivity of this compound in various chemical transformations. By calculating the energy barriers of different pathways, one could predict the most likely reaction mechanisms.

Specific research detailing the prediction of reaction pathways and transition states involving this compound is not available in the current body of scientific literature.

Computational methods can predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. Comparing these predicted values with experimental data is a standard method for validating the computed structures. For this compound, predicting the ¹H and ¹³C NMR chemical shifts would aid in the characterization of the compound.

No computational studies predicting the NMR chemical shifts or other spectroscopic properties for this compound have been found.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations would provide a dynamic picture of this compound's behavior over time.

The 1,3-oxathiane (B1222684) ring can adopt various conformations, such as chair and twist-boat forms. The presence of a bulky benzyl (B1604629) group at the 2-position would significantly influence the conformational preferences and the flexibility of the ring. MD simulations could elucidate these dynamics and the energetic landscape of different conformers.

There are currently no published MD simulation studies that specifically investigate the conformational dynamics and flexibility of this compound.

Understanding how this compound interacts with other molecules, including solvents, is crucial for predicting its behavior in different environments. MD simulations can model these intermolecular interactions and provide insights into solvation effects, which can influence the compound's conformation and reactivity.

Specific research on the intermolecular interactions and solvation effects of this compound through MD simulations is not documented in the available scientific literature.

Quantum Chemical Calculations for Electronic Properties

The presence of a benzyl group at the 2-position of the 1,3-oxathiane ring is expected to significantly influence its electronic properties. The chair conformation is generally the most stable for the 1,3-oxathiane ring. The benzyl substituent can adopt either an axial or equatorial position, with the equatorial conformation being sterically preferred.

Quantum chemical calculations can provide valuable insights into several key electronic properties:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For this compound, the HOMO is likely to be localized on the sulfur atom and the phenyl ring, while the LUMO may be distributed over the benzyl group and the C-S-C region of the oxathiane ring.

Molecular Electrostatic Potential (MEP): MEP maps are useful for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In this compound, the oxygen and sulfur atoms would be regions of negative electrostatic potential, making them susceptible to electrophilic attack, while the hydrogen atoms of the benzyl group would exhibit positive potential.

To illustrate the typical data obtained from such calculations, the following table presents hypothetical electronic properties for 2-substituted 1,3-oxathiane derivatives based on general knowledge from computational studies of similar heterocyclic systems.

| Property | 2-Methyl-1,3-oxathiane (Hypothetical) | 2-Phenyl-1,3-oxathiane (Hypothetical) |

| HOMO Energy (eV) | -6.5 | -6.2 |

| LUMO Energy (eV) | 1.2 | 0.8 |

| HOMO-LUMO Gap (eV) | 7.7 | 7.0 |

| Dipole Moment (Debye) | 1.8 | 2.1 |

Quantitative Structure-Activity Relationship (QSAR) Studies (e.g., environmental degradation prediction)

Specific Quantitative Structure-Activity Relationship (QSAR) studies focused on the environmental degradation of this compound have not been reported. However, the principles of QSAR can be applied to predict the environmental fate of this compound based on its molecular structure. QSAR models are statistical models that correlate the chemical structure of a compound with its biological activity or environmental fate.

For environmental degradation, QSAR models often predict endpoints such as biodegradability, atmospheric oxidation rate, and potential for bioaccumulation. These models are built using a dataset of compounds with known experimental values for the endpoint of interest and a set of calculated molecular descriptors.

Key molecular descriptors relevant for predicting the environmental degradation of this compound would likely include:

Topological Descriptors: These describe the connectivity of atoms in the molecule, such as the Wiener index and Kier & Hall connectivity indices.

Geometric Descriptors: These relate to the 3D structure of the molecule, including molecular surface area and volume.

Electronic Descriptors: These are derived from quantum chemical calculations and include properties like HOMO and LUMO energies, dipole moment, and partial atomic charges.

Hydrophobicity Descriptors: The logarithm of the octanol-water partition coefficient (logP) is a crucial descriptor for predicting bioaccumulation and sorption to soil and sediment.

A hypothetical QSAR model for predicting the half-life of substituted 1,3-oxathianes in soil might take the following linear form:

log(Half-life) = β₀ + β₁(logP) + β₂(HOMO Energy) + β₃(Molecular Surface Area)

Where β₀, β₁, β₂, and β₃ are coefficients determined from the regression analysis of a training set of related compounds.

The following interactive data table provides an example of the types of descriptors that would be used in a QSAR study for predicting the environmental fate of heterocyclic compounds similar to this compound.

| Compound (Hypothetical) | logP | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Predicted Biodegradability (endpoint) |

| 1,3-Oxathiane | 0.5 | 104.17 | 26.3 | Readily Biodegradable |

| 2-Methyl-1,3-oxathiane | 1.0 | 118.20 | 26.3 | Moderately Biodegradable |

| 2-Phenyl-1,3-oxathiane | 2.5 | 180.26 | 26.3 | Slowly Biodegradable |

| This compound | 3.0 | 194.29 | 26.3 | Predicted to be Slowly Biodegradable |

Based on such a model, the presence of the benzyl group in this compound, which increases its molecular weight and hydrophobicity (logP), would likely lead to a prediction of slower environmental degradation compared to the unsubstituted 1,3-oxathiane. The aromatic ring may also influence the susceptibility of the molecule to microbial attack.

Derivatives and Analogues of 2 Benzyl 1,3 Oxathiane

Synthesis and Reactivity of Substituted 2-Benzyl-1,3-oxathianes

The synthesis of substituted 1,3-oxathianes can be achieved through various established methods. A common approach involves the condensation of a suitable carbonyl compound with a mercaptoalkanol. For 2-benzyl-1,3-oxathiane derivatives, phenylacetaldehyde (B1677652) or a related carbonyl compound would be reacted with 3-mercaptopropan-1-ol or its substituted variants.

The reactivity of the 1,3-oxathiane (B1222684) ring is significantly influenced by its substituents. The C2 position is particularly important as the acidity of the C2-proton allows for deprotonation to form a stabilized carbanion. This anion can then serve as a nucleophile in reactions with various electrophiles, enabling the introduction of diverse substituents at this position.

Furthermore, the sulfur atom in the ring can be oxidized to a sulfoxide (B87167) or a sulfone. For instance, Fuji and co-workers studied the chemical reactivity of 2,2-dimethyl-1,3-oxathiane 3,3-dioxide toward bases. They found that an anion could be generated at the C-4 position by reaction with butyllithium, which then readily reacted with alkyl halides and other electrophiles to yield 4-substituted derivatives in good yields. This demonstrates the potential for functionalization at positions other than C2, depending on the substitution pattern and oxidation state of the oxathiane ring.

Acylation of lithiated 1,3-oxathiane dioxides has also been explored. For example, 4-lithio-2,2-dimethyl-1,3-oxathiane 3,3-dioxide has been used as a synthetic equivalent of a γ-hydroxypropyl anion. Its reaction with methyl esters as acylating agents provides labile 4-acyl derivatives, which can undergo desulfonation to produce γ-hydroxy ketones.

The following table summarizes representative synthetic transformations for the functionalization of the 1,3-oxathiane ring system based on related structures.

| Starting Material | Reagents | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| 2,2-dimethyl-1,3-oxathiane 3,3-dioxide | 1) BuLi, THF; 2) Alkyl halide | 4-substituted 2,2-dimethyl-1,3-oxathiane 3,3-dioxide | Good | |

| 4-lithio-2,2-dimethyl-1,3-oxathiane 3,3-dioxide | Methyl esters | 4-acyl-2,2-dimethyl-1,3-oxathiane 3,3-dioxide | Not specified |

Ring-Modified Oxathiane Analogues (e.g., 1,4-Oxathianes, 1,2-Oxathianes)

Structural isomers of 1,3-oxathiane, such as 1,4-oxathiane and 1,2-oxathiane, exhibit distinct chemical properties and are synthesized through different pathways.

1,4-Oxathianes: The 1,4-oxathiane ring system is found in molecules with a range of biological activities, including use as fungicides and potential antiviral agents. The synthesis of 1,4-oxathiane can be accomplished by heating ethylene glycol with hydrogen sulfide or by the dehydration of bis(hydroxyethyl) sulfide. Substituted 1,4-oxathianes can be prepared by reacting epoxides with mercaptoethanol under basic conditions, followed by cyclization of the resulting diol. A one-pot reaction of nitromethane, isothiocyanates, and oxiranes in the presence of K2CO3 also provides an efficient route to 1,4-oxathiane derivatives.

The reactivity of 1,4-oxathiane is centered on the sulfur atom, which can be oxidized to a sulfoxide or a sulfone. Alkylation studies on 1,4-oxathiane S,S-dioxide have been conducted with the aim of using these systems in the Ramberg-Bäcklund rearrangement. However, attempted alkylation via lithiation and reaction with benzyl (B1604629) bromide was reported to be unsuccessful, yielding only the starting material.

1,2-Oxathianes: 1,2-Oxathiane 2,2-dioxides, also known as δ-sultones, are a relatively less studied class of isomers. Synthetic routes to these saturated δ-sultones include the anion-mediated cyclization of 1,3-alkanedisulfonate esters. For instance, 5,5-diethyl-1,2-oxathiane 2,2-dioxide was obtained in 72% yield via this strategy. Subsequent reaction of this product with n-butyllithium and quenching with electrophiles like methyl iodide or acetone afforded 3-substituted derivatives in good yields. Other methods for synthesizing the 1,2-oxathiane 2,2-dioxide ring include halosulfonation reactions and the sulfonation of alkenes. These compounds serve as building blocks for constructing acyclic and heterocyclic molecules.

Integration of this compound Moieties into Complex Molecular Architectures

The unique structural and reactive properties of the 1,3-oxathiane ring allow for its incorporation into larger, more complex molecules. A particularly significant application is in the field of carbohydrate chemistry, where it functions as a key component of glycosyl donors.

The stereoselective synthesis of glycosidic bonds, especially 1,2-cis linkages, is a central challenge in carbohydrate chemistry. Novel classes of bicyclic oxathiane glycosyl donors have been developed to address this challenge. These donors are designed to control the stereochemical outcome of glycosylation reactions.

In a strategy developed by Boons and co-workers, a thiophenyl-containing chiral auxiliary was attached to the O-2 position of an imidate glycosyl donor, leading to completely stereoselective 1,2-cis-α-glycosylation. This was rationalized by the formation of a quasi-stable trans-decalin intermediate that shields one face of the molecule, directing the glycosylation to occur from the α-face.

Building on this concept, bicyclic oxathiane ketal donors have been synthesized. These donors can be activated through arylation of the sulfur atom. For example, benzyne (B1209423), generated in situ from 1-aminobenzotriazole and lead tetraacetate, can arylate the sulfur atom to form a putative phenyl sulfonium (B1226848) ion. This reactive intermediate then undergoes glycosylation. Interestingly, in the absence of an external alcohol acceptor, the acetate (B1210297) counter-ion can act as the nucleophile, leading to the stereoselective formation of α-glycosyl acetates. This process occurs with a high degree of stereoselectivity, providing 1,2-cis-α-acetates.

The following table details the outcome of benzyne-mediated activation of an acetylated oxathiane ketal donor.

| Glycosyl Donor | Activation Conditions | Acceptor | Product | Yield (%) | Stereoselectivity | Reference |

|---|---|---|---|---|---|---|

| Acetylated oxathiane ketal 14 | 1-ABT, Pb(OAc)4 | Acetate (internal) | α-glycosyl acetate 19 | 82 | α-selective |

This methodology highlights the sophisticated use of the oxathiane moiety to create a rigid conformational bias, thereby enabling high stereocontrol in the synthesis of complex oligosaccharides.

Design and Application of Chiral Auxiliaries Based on 1,3-Oxathianes

A chiral auxiliary is a stereogenic unit that is temporarily attached to a prochiral substrate to direct the stereochemical course of a reaction. After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. The 1,3-oxathiane framework has been successfully employed in the design of such auxiliaries for asymmetric synthesis.

The strategy involves using a chiral, non-racemic 1,3-oxathiane, which creates a diastereotopic environment around the reaction center. Nucleophilic additions to carbonyl groups attached to the chiral 1,3-oxathiane ring, for example, can proceed with high diastereoselectivity. The stereochemical outcome is dictated by the preferred conformation of the oxathiane ring and the steric hindrance it imposes, guiding the approach of the nucleophile.

The mechanism of asymmetric induction in the reactions of ketones bearing a 1,3-oxathiane auxiliary has been studied to understand the factors controlling the stereoselectivity. These auxiliaries have been applied to the synthesis of biologically relevant molecules, such as the pheromone of the Trogoderma glabrum beetle, (R)-(+)-γ-caprolactone, and (S)-(+)-mevalolactone.

The effectiveness of a chiral auxiliary is often measured by the diastereomeric excess (d.e.) of the product. High d.e. values indicate a high degree of stereocontrol exerted by the auxiliary.

| Substrate (Oxathiane-based) | Reaction Type | Reagents | Diastereomeric Excess (d.e.) | Reference |

|---|---|---|---|---|

| 2-Acyl-1,3-oxathiane derivative | Nucleophilic Addition | Organometallic reagents | High | |

| Myrtenal-derived oxathiane | Nucleophilic Addition | Various nucleophiles | Highly diastereoselective |

The development of sulfur-based chiral auxiliaries, including those derived from 1,3-oxathianes, continues to be an active area of research, offering reliable methods for the synthesis of enantiomerically pure compounds.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

Current synthesis of 2-benzyl-1,3-oxathiane often involves acid-catalyzed cyclocondensation reactions, such as the reaction between benzaldehyde (B42025) and 3-mercapto-1-propanol (B27887). smolecule.com While effective, future research will likely focus on developing more sustainable and efficient synthetic protocols, aligning with the principles of green chemistry. chemijournal.comresearchgate.net The primary goals of green chemistry include waste minimization, energy optimization, and the use of safer reagents and solvents. beilstein-journals.org

Key areas for development include:

Catalysis: Exploring novel catalysts to replace traditional protonic acids like BF₃·OEt₂ could lead to milder reaction conditions, reduced waste, and easier catalyst recovery and reuse. smolecule.comchemijournal.com This includes the investigation of solid acid catalysts or biocatalysts which offer significant environmental benefits. beilstein-journals.org

Alternative Reagents and Solvents: Research into using biomass-derived starting materials and replacing hazardous solvents with greener alternatives like water, supercritical CO₂, or ionic liquids is a growing trend. researchgate.netbeilstein-journals.org

Asymmetric Synthesis: The development of enantioselective synthetic routes to produce chiral derivatives of this compound is a significant frontier. Drawing inspiration from syntheses of related compounds, this could involve the use of proline-derived organocatalysts or chiral auxiliaries to control stereochemistry, opening doors for applications in pharmaceuticals and materials science. nih.govusm.edu

A comparison of a conventional route with potential green alternatives is summarized below.

| Feature | Conventional Route | Potential Green Route |

| Catalyst | Protonic acids (e.g., BF₃·OEt₂) | Reusable solid acids, organocatalysts, biocatalysts |

| Solvent | Toluene (B28343), other organic solvents | Water, supercritical fluids, ionic liquids, or solvent-free conditions |

| Efficiency | Good yields but may generate waste | Higher atom economy, reduced by-products |

| Stereocontrol | Generally produces racemates | Potential for high enantioselectivity |

Advanced Mechanistic Elucidation of Complex Reactions

The reactivity of this compound is influenced by the presence of both oxygen and sulfur atoms in the heterocyclic ring. Known reactions include deprotonation to form reactive intermediates and ring-opening reactions. smolecule.com However, a deep, quantitative understanding of the mechanisms governing these transformations is often lacking. Future research will benefit from advanced mechanistic studies to precisely control reaction outcomes and stereoselectivity.

Emerging research avenues in this area include:

Computational Chemistry: Density Functional Theory (DFT) calculations can provide profound insights into reaction pathways, transition state geometries, and the thermodynamic and kinetic factors that control product formation. nih.govmdpi.com For instance, DFT could be used to model the deprotonation at the C2 position and subsequent reaction with electrophiles, clarifying the factors that govern diastereoselectivity.

Kinetic Studies: Detailed kinetic analysis of key reactions can help to establish rate laws and elucidate the roles of catalysts and intermediates. This data is crucial for optimizing reaction conditions and scaling up processes.

Spectroscopic Analysis: The use of in-situ spectroscopic techniques, such as NMR and IR, can allow for the direct observation of reactive intermediates, providing concrete evidence for proposed reaction mechanisms.

A probable mechanism for a base-induced reaction, which could be elucidated by these advanced methods, involves the deprotonation at the benzylic position, creating an anion that can then react with various electrophiles. nih.gov Understanding the stereochemical outcome of such reactions is paramount for asymmetric synthesis applications. nih.gov

Exploration of New Application Areas within Academic Chemical Research

While this compound is valued as a synthetic intermediate, its full potential in diverse chemical research areas remains largely untapped. smolecule.com Future investigations should focus on leveraging its unique structural and electronic properties for novel applications.

Potential new research domains include:

Fragrance and Flavor Chemistry: Other 1,3-oxathiane (B1222684) derivatives are known for their organoleptic properties, finding use as flavoring and perfuming agents. smolecule.comgoogle.com For example, 2-methyl-4-propyl-1,3-oxathiane (B1203451) is a key aroma component of passion fruit. nih.govsigmaaldrich.com Systematic screening of this compound and its derivatives could uncover new compounds with unique scent and taste profiles.

Medicinal Chemistry Scaffolding: Heterocyclic compounds are foundational to many pharmaceuticals. nih.gov The 1,3-oxathiane ring system, particularly when functionalized with a benzyl (B1604629) group, presents a unique scaffold for the synthesis of new biologically active molecules. springermedizin.de Derivatives could be designed and synthesized as potential inhibitors for various enzymes or as receptor agonists/antagonists.

Asymmetric Synthesis: The use of the this compound core as a chiral auxiliary could be explored. After guiding a stereoselective reaction at another part of a molecule, the auxiliary could be cleaved, providing a new method for synthesizing enantiomerically pure compounds. scielo.org.mx

Integration with High-Throughput Screening and Computational Design Methodologies

The convergence of synthesis with modern computational and screening technologies can dramatically accelerate the discovery of new applications for this compound and its analogs.

Future strategies should incorporate:

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds for a specific biological activity or chemical property. nuvisan.com By creating a library of diverse this compound derivatives, HTS could be employed to identify "hits" for applications in drug discovery, materials science, or catalysis. nuvisan.comresearchgate.net

Computational and Virtual Screening: Before synthesis, computational tools can be used to predict the properties of virtual libraries of this compound derivatives. nuvisan.com Molecular docking studies, for example, can predict the binding affinity of potential drug candidates to a target protein, helping to prioritize which compounds to synthesize and test. nih.gov This in silico approach saves significant time and resources.

Structure-Activity Relationship (SAR) Studies: Data from HTS and computational screening can be used to build robust SAR models. These models help chemists understand how specific structural modifications to the this compound scaffold affect its properties, enabling the rational design of improved compounds.

The integration of these methodologies creates a powerful discovery cycle: computational design guides synthesis, HTS provides empirical data, and SAR analysis informs the next round of design, leading to a more efficient and targeted exploration of the chemical space around this compound.

Q & A

Q. How can 2-Benzyl-1,3-oxathiane be synthesized with high purity for structural characterization?

- Methodological Answer :

- Synthetic Route : Use benzyl chloride or benzyl alcohol derivatives as starting materials. Cyclocondensation with thioglycolic acid or thiol-containing precursors under acidic or basic conditions can yield the oxathiane ring. Optimize reaction time and temperature (e.g., reflux in THF or DCM) to minimize side products .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Characterization : Confirm structure using -NMR (δ 4.2–4.5 ppm for oxathiane protons), -NMR (δ 70–80 ppm for sulfur-bearing carbons), and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are critical for distinguishing this compound from its structural analogs?

- Methodological Answer :

- Chromatographic Differentiation : Use GC-MS with a polar stationary phase (e.g., DB-WAX) to resolve retention time differences between oxathiane derivatives and benzyl-substituted dioxanes .

- Spectroscopic Signatures : Compare IR spectra for C-S stretching vibrations (~650–750 cm) and -NSC (Nuclear Spin Coupling) patterns to identify sulfur-oxygen interactions unique to the oxathiane ring .

Q. How can this compound be isolated from natural sources, such as Allium species?

- Methodological Answer :

- Extraction : Steam distillation or Soxhlet extraction with dichloromethane. Focus on volatile fractions containing sulfur-containing heterocycles .

- Enrichment : Use preparative TLC or centrifugal partition chromatography (CPC) to isolate low-abundance oxathianes. Confirm identity via comparison with synthetic standards .

Advanced Research Questions

Q. How do stereoelectronic effects influence the reactivity of this compound in ring-opening reactions?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to analyze the transition state of nucleophilic attacks on the oxathiane ring. Compare activation energies for sulfur vs. oxygen-centered pathways .

- Experimental Validation : React with Grignard reagents (e.g., MeMgBr) and monitor regioselectivity via -NMR kinetics. Correlate results with computational predictions .

Q. How to resolve contradictions in reported stability data for this compound under varying pH conditions?

- Methodological Answer :

- Controlled Stability Studies : Conduct accelerated degradation experiments (pH 1–13, 40–80°C) with LC-MS monitoring. Identify degradation products (e.g., benzaldehyde or sulfonic acids) to infer hydrolysis mechanisms .

- Comparative Analysis : Replicate conflicting studies (e.g., FAO/WHO reports vs. academic datasets) to isolate variables such as solvent polarity or trace metal catalysts .

Q. What toxicological data gaps exist for this compound, and how can they be addressed preclinically?

- Methodological Answer :

- Gap Identification : Review FAO/WHO evaluations highlighting inadequate margins of safety (MOS) due to extrapolation from structurally related compounds (e.g., 2-methyl-4-propyl-1,3-oxathiane) .

- Preclinical Strategies :

- Acute Toxicity : Perform OECD 423 assays in rodents.

- Metabolic Profiling : Use -labeled analogs to track biotransformation pathways in vitro (hepatocyte models) .

Q. How can computational tools predict the environmental fate of this compound?

- Methodological Answer :

- QSPR Modeling : Apply quantitative structure-property relationship (QSPR) models to estimate log , biodegradability, and soil adsorption coefficients. Validate with experimental persistence data in simulated ecosystems .

- Database Mining : Cross-reference Reaxys or PubChem for analogous compounds (e.g., 1,3-oxathianes) to infer photodegradation pathways .

Critical Research Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro